molecular formula C10H14O B13348296 (Z)-7,7-Dimethyloct-3-en-5-yn-2-one

(Z)-7,7-Dimethyloct-3-en-5-yn-2-one

Cat. No.: B13348296
M. Wt: 150.22 g/mol
InChI Key: XWMHNKLCRRNGQB-ALCCZGGFSA-N
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Description

(Z)-7,7-Dimethyloct-3-en-5-yn-2-one is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7,7-Dimethyloct-3-en-5-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of a suitable alkyne with an alkene under palladium-catalyzed conditions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

(Z)-7,7-Dimethyloct-3-en-5-yn-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

Chemistry

In organic chemistry, (Z)-7,7-Dimethyloct-3-en-5-yn-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (Z)-7,7-Dimethyloct-3-en-5-yn-2-one exerts its effects is primarily through its reactive functional groups. The alkyne and alkene moieties can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-7,7-Dimethyloct-3-en-5-yn-2-one: The E-isomer of the compound, which has different spatial arrangement of the substituents around the double bond.

    7,7-Dimethyloct-3-yn-2-one: A similar compound lacking the alkene group.

    7,7-Dimethyloct-3-en-2-one: A similar compound lacking the alkyne group.

Uniqueness

(Z)-7,7-Dimethyloct-3-en-5-yn-2-one is unique due to the presence of both an alkyne and an alkene group in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(Z)-7,7-dimethyloct-3-en-5-yn-2-one

InChI

InChI=1S/C10H14O/c1-9(11)7-5-6-8-10(2,3)4/h5,7H,1-4H3/b7-5-

InChI Key

XWMHNKLCRRNGQB-ALCCZGGFSA-N

Isomeric SMILES

CC(=O)/C=C\C#CC(C)(C)C

Canonical SMILES

CC(=O)C=CC#CC(C)(C)C

Origin of Product

United States

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